
2-Butenoic acid, 3-(4-chlorophenyl)-2-cyano-, ethyl ester
描述
2-Butenoic acid, 3-(4-chlorophenyl)-2-cyano-, ethyl ester is an organic compound with a complex structure It is characterized by the presence of a chlorophenyl group, a cyano group, and an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3-(4-chlorophenyl)-2-cyano-, ethyl ester typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of a catalyst such as piperidine and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
2-Butenoic acid, 3-(4-chlorophenyl)-2-cyano-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Formation of 3-(4-Chlorophenyl)-2-cyano-but-2-enoic acid.
Reduction: Formation of 3-(4-Chlorophenyl)-2-amino-but-2-enoic acid ethyl ester.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Butenoic acid, 3-(4-chlorophenyl)-2-cyano-, ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Butenoic acid, 3-(4-chlorophenyl)-2-cyano-, ethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The cyano group and the chlorophenyl group play crucial roles in its binding affinity and specificity towards these targets .
相似化合物的比较
Similar Compounds
- 3-(4-Bromophenyl)-2-cyano-but-2-enoic acid ethyl ester
- 3-(4-Methylphenyl)-2-cyano-but-2-enoic acid ethyl ester
- 3-(4-Nitrophenyl)-2-cyano-but-2-enoic acid ethyl ester
Uniqueness
2-Butenoic acid, 3-(4-chlorophenyl)-2-cyano-, ethyl ester is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and its potential interactions with biological targets, making it a valuable compound for various applications .
属性
分子式 |
C13H12ClNO2 |
|---|---|
分子量 |
249.69 g/mol |
IUPAC 名称 |
ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate |
InChI |
InChI=1S/C13H12ClNO2/c1-3-17-13(16)12(8-15)9(2)10-4-6-11(14)7-5-10/h4-7H,3H2,1-2H3 |
InChI 键 |
ULFXBBFIXRQJBY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=C(C)C1=CC=C(C=C1)Cl)C#N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
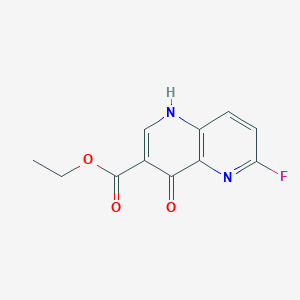
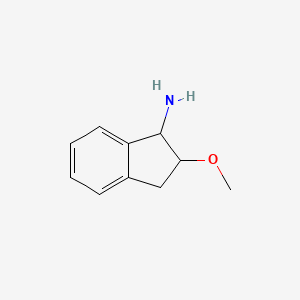
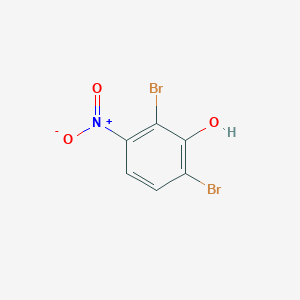





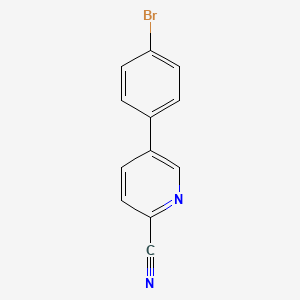
![N-[4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B8743914.png)
![2-[5-(1-pyrrolidinyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B8743922.png)
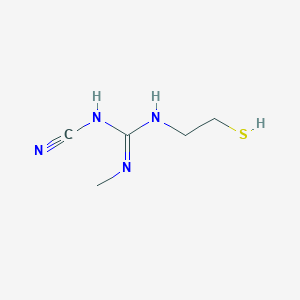
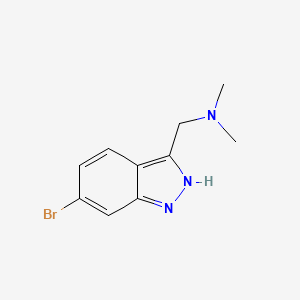
![Methyl 4-amino-7-((2-hydroxyethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbimidate](/img/structure/B8743957.png)
